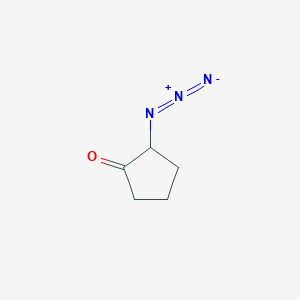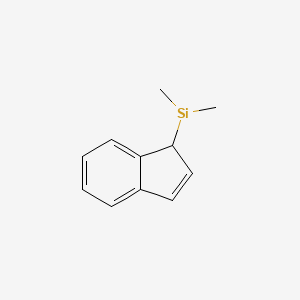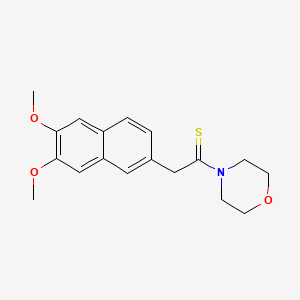
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a morpholine ring attached via an ethanethione linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing methoxy groups through electrophilic aromatic substitution. The morpholine ring can be attached via nucleophilic substitution, and the ethanethione linker is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The ethanethione linker can be reduced to an ethane group.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield naphthoquinones, while reduction of the ethanethione linker would yield a naphthalene derivative with an ethane linker.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(piperidin-4-yl)ethanethione: Similar structure but with a piperidine ring instead of morpholine.
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanol: Similar structure but with an ethanol linker instead of ethanethione.
Uniqueness
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy groups and a morpholine ring can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
37707-81-6 |
|---|---|
Fórmula molecular |
C18H21NO3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H21NO3S/c1-20-16-11-14-4-3-13(9-15(14)12-17(16)21-2)10-18(23)19-5-7-22-8-6-19/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Clave InChI |
YEFZRNIKIGSSMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C=CC2=C1)CC(=S)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



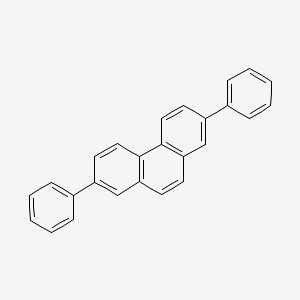

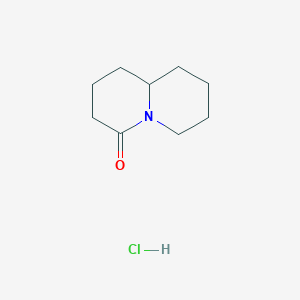
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
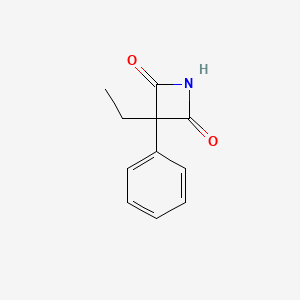
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

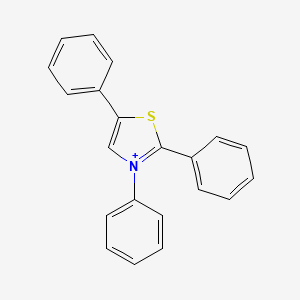
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
